molecular formula C6H6BrNS B1279820 5-Bromo-2-(methylthio)pyridine CAS No. 51933-78-9

5-Bromo-2-(methylthio)pyridine

Cat. No. B1279820
CAS RN: 51933-78-9
M. Wt: 204.09 g/mol
InChI Key: CFBYLVDSPYTKPR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyridine is a chemical compound that is part of the broader family of bromopyridines, which are often used as intermediates in the synthesis of various organic molecules. While the provided papers do not directly discuss 5-Bromo-2-(methylthio)pyridine, they do provide insights into similar brominated pyridines and their applications in organic synthesis, which can be extrapolated to understand the potential uses and characteristics of 5-Bromo-2-(methylthio)pyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a key area of interest due to their utility in creating complex organic molecules. For instance, 5-Bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions, which is a method that could potentially be applied to 5-Bromo-2-(methylthio)pyridine as well . Additionally, 5-Methyl-3-(bromomethyl)pyridine hydrobromide is synthesized from 5-methylnicotinic acid, suggesting that brominated pyridines can be derived from nicotinic acid analogs, which might be a viable route for synthesizing 5-Bromo-2-(methylthio)pyridine .

Molecular Structure Analysis

The molecular structure of bromopyridines is often analyzed using X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide insights into the geometry, electronic structure, and potential reactivity of the molecules. For 5-Bromo-2-(methylthio)pyridine, similar methods could be employed to determine its precise structure and electronic properties.

Chemical Reactions Analysis

Bromopyridines participate in various chemical reactions, such as carbon-carbon coupling , Diels-Alder cycloadditions , and iodine-mediated cyclization . These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The reactivity of 5-Bromo-2-(methylthio)pyridine in such reactions would be an important area of study to understand its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines, such as their spectroscopic characteristics, non-linear optical (NLO) properties, and antimicrobial activities, are often studied using techniques like FT-IR, NMR, and DFT . These properties are essential for the practical application of these compounds in various fields, including materials science and medicinal chemistry. The properties of 5-Bromo-2-(methylthio)pyridine would likely be similar to those of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Ahmad et al. (2017) demonstrated the use of 5-Bromo-2-(methylthio)pyridine in the efficient synthesis of novel pyridine-based derivatives. This process involved a palladium-catalyzed Suzuki cross-coupling reaction, producing a range of pyridine derivatives. These derivatives were then analyzed using Density Functional Theory (DFT) to understand their potential as chiral dopants for liquid crystals. Additionally, their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, were investigated, with some compounds showing moderate biological activities (Ahmad et al., 2017).

Spectroscopic and Optical Studies

Vural and Kara (2017) focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also employed density functional theory to explore the optimized geometric structure and vibrational frequencies of the molecule. Additionally, the non-linear optical properties and interaction energies were investigated, along with its effect on pBR322 plasmid DNA and its antimicrobial activities (Vural & Kara, 2017).

Molecular Structures and Reactions

Riedmiller et al. (1999) examined the synthesis and molecular structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, derived from 5-Methyl-2-trimethylsilyl-pyridine. This study highlighted the bending of substituents towards the nitrogen heteroatom in these compounds and provided insights into the intrinsic properties of the heteroarene skeleton, confirmed by quantum-chemical calculations (Riedmiller et al., 1999).

Inhibition of Carbon Steel Corrosion

El-Lateef et al. (2015) explored the use of Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic and chloride-containing environments. The study demonstrated the effectiveness of these compounds in corrosion inhibition, supported by electrochemical, surface characterization, and quantum chemical methods (El-Lateef et al., 2015).

Photoreactions in Pyridine Derivatives

Vetokhina et al. (2012) investigated the photoreactions in 2-(1H-pyrazol-5-yl)pyridine derivatives. This study provided a rare example of molecules exhibiting three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes were analyzed using spectroscopic methods and quantum chemical computations, highlighting the compound's dual luminescence and kinetic coupling of fluorescence bands (Vetokhina et al., 2012).

Safety And Hazards

5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYLVDSPYTKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465421
Record name 5-bromo-2-methylsulfanyl-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)pyridine

CAS RN

51933-78-9
Record name 5-bromo-2-methylsulfanyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyridine
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,5-dibromopyridine (5.00 g, 21.11 mmol) in anhydrous toluene (300 mL) at −78° C. under nitrogen was slowly added a solution of n-BuLi (10.13 mL, 25.33 mmol, 2.5M in hexanes). After 2 h at −78° C., methyl disulfide (2.47 mL, 27.44 mmol) was added. The reaction mixture was stirred for 1 h at −78° C. and was allowed to warm to room temperature, quenched with saturated NH4Cl to form a two-phase system. The organic layer was separated, washed with sat NH4C1, H2O and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel (AcOEt/hexane, 5/95) to afford the title compound 50 (2.74 g, 13.43 mmol, 64% yield) as a pale yellow oily liquid. 1H NMR (400 MHz, CDCl3) δ(ppm): 8.49 (dd, J=2.3, 0.6 Hz, 1H), 7.60 (dd, J=8.5, 2.4 Hz, 1H), 7.09 (dd, J=8.6, 0.8 Hz, 1H), 2.57 (s, 3H).
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64%

Synthesis routes and methods II

Procedure details

2,5-dibromo pyridine (5 g) was mixed with sodium thiomethoxide (1.4 g) and dissolved in dimethylformamide (30 ml) and then, refluxed for 5 hours. After completing the reaction, water was added to dilute and extracted with ethylacetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate, distilled under reduced pressure, and separated by performing a silica gel attributed chromatography (ethylacetate:normal hexane=1:15) As a result, 5-bromo-2-methylsulfanyl pyridine (3.47 g, yield: 80%) was obtained as an oil phase.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 3,6-dibromopyridine (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered to afford the title compound as white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Margabandu, K Subramani - Asian Journal of Research in …, 2011 - indianjournals.com
The biphenyl amine derivatives has been prepared via suzuki coupling, oxidation of sulfide to sulfonyl and reductive amination. The palladium tetrakistriphenylphosphine was used as a …
Number of citations: 2 www.indianjournals.com

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